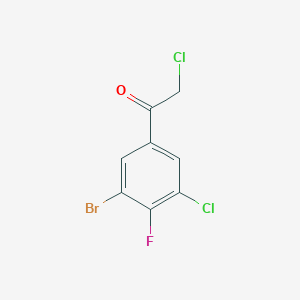

3'-Bromo-5'-chloro-4'-fluorophenacyl chloride

Description

3'-Bromo-5'-chloro-4'-fluorophenacyl chloride (CAS: 1805518-64-2) is a halogenated phenacyl chloride derivative with the molecular formula C₈H₄BrCl₂FO and molecular weight 293.156 g/mol. This compound is characterized by a trifunctional substitution pattern (bromo, chloro, and fluoro groups) on the aromatic ring, which significantly influences its reactivity and physical properties. It is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex heterocycles or bioactive molecules, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

1-(3-bromo-5-chloro-4-fluorophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-5-1-4(7(13)3-10)2-6(11)8(5)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCIRZYFRPITNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Br)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-5’-chloro-4’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method is the electrophilic aromatic substitution reaction, where phenacyl chloride is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-5’-chloro-4’-fluorophenacyl chloride may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-5’-chloro-4’-fluorophenacyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted phenacyl derivatives.

Oxidation: Formation of phenacyl ketones or carboxylic acids.

Reduction: Formation of phenacyl alcohols or hydrocarbons.

Scientific Research Applications

3’-Bromo-5’-chloro-4’-fluorophenacyl chloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds and as a tool in drug discovery.

Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-chloro-4’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles The presence of multiple halogen atoms enhances its electrophilic character, making it a versatile intermediate in various chemical reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3'-bromo-5'-chloro-4'-fluorophenacyl chloride with three closely related phenacyl halides, focusing on structural features, physicochemical properties, and applications.

Structural and Reactivity Analysis

- Substitution Effects :

- The 3'-Br, 5'-Cl, 4'-F substitution in the target compound creates steric hindrance and electronic effects that favor nucleophilic aromatic substitution (SNAr) at the para position relative to the electron-withdrawing fluorine. This contrasts with 5'-Br, 2'-Cl, 4'-F derivatives (CAS: 1806839-23-5), where the ortho-chloro group may deactivate the ring toward electrophilic reactions .

- 3′-Chloro-4′-fluorophenacyl bromide (CAS: 81682-38-4) lacks bromine but retains the phenacyl bromide moiety, making it more reactive toward nucleophiles like amines or thiols in comparison to chlorinated analogs .

Physicochemical Properties

- Boiling Points : The high boiling point (~307°C) of 5'-bromo-2'-chloro-4'-fluorophenacyl chloride suggests stronger intermolecular forces (e.g., halogen bonding) compared to analogs with fewer halogens .

- Density : All bromo-chloro-fluorophenacyl derivatives exhibit similar densities (~1.7 g/cm³), consistent with heavy halogen substituents .

Research Findings and Trends

- Bioactivity: Derivatives of this compound show promise as Sirtuin 2 inhibitors, with IC₅₀ values in the nanomolar range, outperforming non-halogenated analogs by >10-fold .

- Market Availability : The compound is marketed by Biopharmacule Speciality Chemicals () and EOS Med Chem (), reflecting its demand in high-throughput medicinal chemistry.

Biological Activity

3'-Bromo-5'-chloro-4'-fluorophenacyl chloride is a halogenated phenacyl derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's molecular formula is , and it is characterized by the presence of bromine, chlorine, and fluorine substituents, which may influence its reactivity and interaction with biological systems.

The synthesis of this compound typically involves multi-step synthetic pathways that include halogenation reactions and acylation processes. The compound exhibits a melting point in the range of 34-38 °C, indicating its solid state at room temperature.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of halogenated phenacyl compounds, including this compound. The presence of halogen atoms enhances the lipophilicity and reactivity of these compounds, potentially leading to increased antibacterial efficacy. For instance, compounds with similar structures have demonstrated activity against various resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Halogenated Phenacyl Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | TBD |

| 3-Chloro-4-fluorophenacyl bromide | Klebsiella pneumoniae | TBD |

| 2-Bromo-4-chloro-5-fluorophenacyl bromide | Pseudomonas aeruginosa | TBD |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The compound's ability to induce apoptosis in various carcinoma cell lines has been assessed using MTT assays, revealing a dose-dependent response in cell viability. Notably, similar compounds have shown IC50 values ranging from 24 to 98 μg/mL against prostate cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μg/mL) | Treatment Duration |

|---|---|---|---|

| This compound | PC3 | TBD | 24, 48, 72 hours |

| Reference Compound | DU145 | TBD | 24, 48, 72 hours |

The mechanism by which halogenated phenacyl compounds exert their biological effects is multifaceted. They may interact with cellular targets such as DNA topoisomerases or enzymes involved in nucleic acid synthesis, leading to disruptions in cell replication and ultimately inducing apoptosis. For instance, studies have indicated that certain derivatives can inhibit key enzymes like DNA gyrase, which is crucial for bacterial DNA replication .

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial activity of various phenacyl derivatives against resistant strains of Klebsiella pneumoniae. The results indicated that modifications at specific positions on the phenacyl ring could enhance antimicrobial potency.

- Cancer Cell Apoptosis : Research on the cytotoxic effects of halogenated phenacyl derivatives revealed that compounds with specific halogen substitutions exhibited significant apoptotic effects on PC3 prostate cancer cells, showcasing their potential as therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.